Home > Products > Screening Compounds P78957 > N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide - 850176-30-6

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

Catalog Number: EVT-258257
CAS Number: 850176-30-6
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADL-5747 free base is an analgestic which has been discontinued (DEA controlled substance).
Overview

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide, commonly referred to as ADL-5747, is a synthetic compound classified as a delta opioid receptor agonist. This compound is characterized by its unique spirocyclic structure that integrates a chromene moiety with a piperidine ring and a benzamide group. The molecular formula of ADL-5747 is C24H29ClN2O3, and it has a molecular weight of approximately 428.9 g/mol. This compound is primarily investigated for its potential therapeutic applications in pain modulation and mood regulation.

Synthesis Analysis

The synthesis of N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide involves several key steps:

  1. Formation of the Chromene Ring: This initial step requires the cyclization of appropriate precursors under specific conditions to form the chromene structure.
  2. Spirocyclization: The next phase involves spirocyclization with a piperidine derivative, which introduces the spirocyclic feature into the structure.
  3. Benzamide Formation: The final step entails reacting the spiro compound with benzoyl chloride to yield the benzamide moiety.

While detailed industrial production methods are not extensively documented, they typically involve scaling up laboratory synthesis while ensuring high purity and yield optimization.

Molecular Structure Analysis

The molecular structure of ADL-5747 can be represented using various chemical notations:

  • IUPAC Name: N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide; hydrochloride
  • CAS Number: 1187653-56-0
  • InChI: InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H
  • Molecular Formula: C24H29ClN2O3

The compound features a solid powder appearance with a purity greater than 98% when properly stored. It is soluble in dimethyl sulfoxide (DMSO) and should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.

Chemical Reactions Analysis

ADL-5747 can undergo various chemical reactions that enhance its utility in research and potential therapeutic applications:

  1. Oxidation: The hydroxyl group in ADL-5747 can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate.
  2. Reduction: Reduction reactions can occur at the benzamide moiety using reducing agents such as sodium borohydride.
  3. Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, influenced by specific electrophiles used during the reaction process.

These reactions are critical for modifying the compound to explore its pharmacological properties further.

Mechanism of Action

ADL-5747 primarily acts as an agonist at delta opioid receptors, which play significant roles in pain modulation and emotional responses. The mechanism involves binding to these receptors and activating intracellular signaling pathways associated with Gi/Go proteins. This activation inhibits cyclic adenosine monophosphate (cAMP) production and recruits β-arrestins, leading to various physiological effects such as analgesia and mood enhancement.

Research indicates that delta opioid receptor agonists like ADL-5747 exhibit antidepressant-like effects in animal models, particularly noted through reduced immobility times in forced swimming tests . This suggests potential applications in treating mood disorders.

Physical and Chemical Properties Analysis

ADL-5747 exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight428.9 g/mol
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
Shelf Life>2 years if stored properly
Storage ConditionsDry, dark; 0 - 4 °C short-term or -20 °C long-term

These properties highlight its stability and suitability for scientific research applications.

Applications

ADL-5747 is primarily investigated for its potential therapeutic uses in:

  1. Pain Management: As a delta opioid receptor agonist, it may provide analgesic effects comparable to other opioid medications.
  2. Mood Disorders: Preliminary studies suggest that it may have antidepressant-like effects, offering a new avenue for treatment strategies in mood regulation.
  3. Research Tool: Its unique structural properties make it valuable for studying delta opioid receptor functions and interactions with other neurotransmitter systems .
Discovery and Synthesis of ADL5747 as a Delta Opioid Receptor (DOR) Agonist

Rational Design Strategies for Spirocyclic Delta Opioid Receptor Agonists

The development of ADL5747 emerged from concerted efforts to overcome the limitations of early delta opioid receptor (DOR) agonists like BW373U86 and SNC80. While these compounds demonstrated promising analgesic potential, their clinical utility was hindered by poor drug-like properties (e.g., metabolic instability, limited oral bioavailability) and severe adverse effects, particularly dose-limiting convulsions in preclinical models [2] [4] [9]. A central strategy focused on replacing the traditional diarylmethylpiperazine scaffold with a conformationally restrained spirocyclic architecture. This design aimed to enhance receptor selectivity, improve metabolic stability, and reduce off-target effects by limiting molecular flexibility and optimizing interactions within the DOR binding pocket [2] [5]. The spiro[chromene-2,4'-piperidine] core became a pivotal structural motif, offering a three-dimensional framework distinct from previous chemotypes and enabling systematic exploration of substituent effects on potency, selectivity, and pharmacokinetics [4] [9]. Computational modeling and receptor binding studies guided the incorporation of key pharmacophores, including a protonatable nitrogen within the piperidine ring for ionic interaction with DOR's Asp128 residue and a phenolic hydroxyl group for hydrogen bonding within the orthosteric site [2] [6].

Table 1: Key Chemotypes in DOR Agonist Development

ChemotypeRepresentative CompoundPrimary AdvantagesPrimary Limitations
DiarylmethylpiperazineSNC80High DOR Potency & SelectivityConvulsions, Poor PK, Low Therapeutic Index
Spirocyclic ChromeneADL5747Improved Oral Bioavailability, Reduced Convulsant PotentialComplex Synthesis
OxazatricyclodecaneCompound 4c (PMC4027615)Novel Scaffold, Reduced β-arrestin RecruitmentLower Potency than ADL5747
QuinolinomorphinanKNT-127High DOR Selectivity, Efficacy in Neuropathic PainPotential BBB Penetration Issues

Structural Optimization from Lead Compounds (e.g., ADL5859 to ADL5747)

ADL5747 originated from a lead optimization campaign centered on the prototypical spirocyclic DOR agonist ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide). While ADL5859 demonstrated favorable oral bioavailability, DOR selectivity (>1000-fold over μOR and κOR), and entered Phase II clinical trials for pain, its analgesic potency in vivo was deemed suboptimal for further development [2] [4] [9]. Crucially, the positional isomerism of the hydroxy and benzamide groups on the phenyl ring was identified as a critical determinant of potency. Medicinal chemistry efforts systematically explored variations at this position:

  • ADL5859 Analogue: Features the benzamide substituent para to the hydroxy group on the phenyl ring (5-hydroxy-chromene structure).
  • ADL5747 (Optimized Candidate): Incorporates the benzamide substituent meta to the hydroxy group and ortho to the spiro-piperidine linkage (3-hydroxy-chromene structure). This repositioning significantly altered the molecule's electronic properties and spatial orientation [1] [2] [9].

The synthesis of ADL5747 commenced with the construction of the spiro[chromene-2,4'-piperidine] core. Key steps involved [2] [5] [9]:

  • Condensation reactions to form the chromene moiety.
  • Introduction of the N,N-diethyl-3-hydroxybenzamide group via coupling reactions (e.g., amide bond formation) at the 4-position of the chromene.
  • Deprotection and purification steps to yield the final compound (CAS 850176-30-6, Molecular Formula: C₂₄H₂₈N₂O₃, Molecular Weight: 392.49 g/mol) [1].

This strategic shift from the 5-hydroxy (ADL5859) to the 3-hydroxy benzamide configuration (ADL5747) resulted in a profound enhancement of in vivo potency without compromising DOR selectivity or the favorable safety profile observed with ADL5859 [2] [9].

Key Modifications Enhancing Potency and Selectivity in Inflammatory Pain Models

The structural refinement leading from ADL5859 to ADL5747 yielded remarkable improvements in pharmacological efficacy, particularly within models of inflammatory pain. The critical modification—repositioning the hydroxy group from the 5- to the 3-position on the chromene-phenyl ring while placing the N,N-diethylbenzamide group ortho to the spiro linkage—enhanced interactions within the DOR binding pocket. Binding affinity assays confirmed ADL5747's high affinity for DOR (Ki values in the low nanomolar range), maintaining selectivity over other opioid receptors [1] [2].

The most significant impact was observed in functional in vivo models:

  • In the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain, ADL5747 demonstrated approximately 50-fold greater potency than ADL5859 in reversing mechanical hyperalgesia and allodynia following oral administration [2] [4] [9].
  • Efficacy was blocked by selective DOR antagonists (e.g., naltrindole - NTI), confirming a δ-opioid receptor-mediated mechanism [8].
  • Studies in conditional knockout mice (deletion of DOR specifically in peripheral Nav1.8-expressing nociceptors) demonstrated that the profound antihyperalgesic effects of ADL5747 (like ADL5859 and SNC80) depend significantly on peripheral δ-opioid receptors [8].

Importantly, ADL5747 retained the favorable property of its predecessor ADL5859 in lacking significant β-arrestin recruitment and receptor internalization in vivo, properties linked to the convulsant effects of earlier agonists like SNC80 [6] [8]. This suggests a potentially improved therapeutic window, although clinical evaluation of this specific aspect was not detailed in the provided sources.

Table 2: Comparative In Vivo Analgesic Potency of Key Spirocyclic DOR Agonists

CompoundChemical Structure Key FeaturePrimary Test ModelRelative Potency vs. ADL5859DOR Mechanism ConfirmedRef
ADL58595-Hydroxy, Benzamide para to OHRat CFA Inflammatory Pain1x (Baseline)Yes (NTI reversal) [2] [9]
ADL57473-Hydroxy, Benzamide meta to OHRat CFA Inflammatory Pain~50xYes (NTI reversal, KO mice) [2] [4] [8]
Compound 4cOxazatricyclodecane, N-MethylMouse Acetic Acid WrithingLower than ADL5747Yes (NTI reversal) [3]

Based on its superior potency in inflammatory pain models, favorable pharmacokinetic profile (including oral bioavailability), sustained DOR selectivity, and apparent lack of proconvulsant activity in preclinical species, ADL5747 was advanced as a clinical candidate for the treatment of pain [2] [4] [5].

Properties

CAS Number

850176-30-6

Product Name

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

IUPAC Name

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3

InChI Key

ALGHKWSXJUQNJJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O

Solubility

Soluble in DMSO

Synonyms

ADL 5747
ADL-5747
ADL5747
N,N-diethyl-3-hydroxy-4-(spiro(chromene-2,4'-piperidine)-4-yl)benzamide

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.